molecular formula C14H20O B607983 Unii-M3wgs532VY CAS No. 1637741-58-2

Unii-M3wgs532VY

Cat. No. B607983
CAS RN: 1637741-58-2
M. Wt: 204.313
InChI Key: BMEARIQHWSVDBS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HSK3486, a close analog of propofol, is a general anesthetic. HSK3486 is now in advanced phase II clinical trial in China. HSK3486 may hold therapeutic potentials in insomnia, migraine, anxiety, analgesia, etc.

Scientific Research Applications

  • Collaborative Environments for Large Scale Environmental Models : Şahin et al. (2009) discuss the design of a collaborative distributed computing environment for large scientific applications like the Unified Air Pollution Model (UNI-DEM). This framework could be applicable to various large scientific applications, indicating a potential area of application for Unii-M3wgs532VY in facilitating collaborative scientific research over large geographical areas (Şahin et al., 2009).

  • Advances in Inorganic Nanoparticles : Cushing et al. (2004) provide insights into the development of novel materials, particularly inorganic nanoparticles, which are fundamental to various areas of industry and technology. This suggests that Unii-M3wgs532VY might have applications in the development and synthesis of new materials (Cushing et al., 2004).

  • Translating Research into Innovations and Ventures : Giordan et al. (2011) emphasize the translation of scientific research into practical innovations, highlighting the role of organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) in developing and funding experiential learning in STEM innovation. Unii-M3wgs532VY could potentially be part of such initiatives, helping to transform scientific discoveries into real-world applications (Giordan et al., 2011).

  • Materials and Molecular Modeling, Imaging, Informatics, and Integration (M3I3) : Hong et al. (2021) discuss the M3I3 initiative, which focuses on reducing the time for discovery and development of materials. They emphasize the use of machine learning and scientific insights in understanding multiscale processing-structure-property relationships. This suggests that Unii-M3wgs532VY might have applications in material science and technology, particularly in the areas of imaging and data analysis (Hong et al., 2021).

  • Scientific Visualization and 3D Immersive Virtual Reality Environments : Knabb et al. (2014) highlight the use of scientific visualization in 3D environments, particularly in archaeology. The applications of Unii-M3wgs532VY in this context could be related to enhancing data visualization and analysis in various scientific fields (Knabb et al., 2014).

properties

CAS RN

1637741-58-2

Product Name

Unii-M3wgs532VY

Molecular Formula

C14H20O

Molecular Weight

204.313

IUPAC Name

2-[(1R)-1-cyclopropylethyl]-6-propan-2-ylphenol

InChI

InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m1/s1

InChI Key

BMEARIQHWSVDBS-SNVBAGLBSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HSK3486;  HSK-3486;  HSK 3486.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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